
Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5BrF2O2S . It is a part of the thiophene derivatives, which have been of interest to scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3 . This indicates the presence of a bromine atom, two fluorine atoms, a sulfur atom, and a methyl ester group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.08 . It is a solid or liquid at room temperature . The compound’s IUPAC name is methyl 4-bromo-5-(difluoromethyl)-2-thiophenecarboxylate .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Pyrazole-Thiophene-Based Amide Derivatives : Kanwal et al. (2022) detailed the synthesis of pyrazole-thiophene-based amide derivatives using different methodologies, including a step involving 5-Bromothiophene carboxylic acid. This study also explored the non-linear optical (NLO) properties and other physical characteristics of the synthesized compounds (Kanwal et al., 2022).
Investigation of Mesomeric Betaines : Smeyanov et al. (2017) prepared 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates and conducted fluorescence spectroscopic investigations, showcasing the application in understanding cross-conjugated systems (Smeyanov et al., 2017).
Material Science and Polymer Research
Development of Photostabilizers for Poly(vinyl chloride) : Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their efficacy in reducing the photodegradation of poly(vinyl chloride) films, indicating their potential as photostabilizers (Balakit et al., 2015).
Enhancing Solid-State Emission of Poly(thiophene)s : Li et al. (2002) postfunctionalized poly(3-hexylthiophene) to study the effects of various functional groups on the optical properties of poly(thiophene)s, which is crucial in the field of materials science (Li et al., 2002).
Metal-Organic Frameworks and Environmental Applications
Construction of Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) utilized a thiophene-functionalized dicarboxylate to construct MOFs, demonstrating their efficiency as luminescent sensors and for pesticide removal, highlighting environmental applications (Zhao et al., 2017).
Improvement in Stability, Fluorescence, and Metal Uptake of MOFs : He et al. (2011) demonstrated the use of a thioether side chain in MOFs, improving their properties and highlighting the role of functionalized thiophenes in enhancing MOF capabilities (He et al., 2011).
Organic Chemistry and Reaction Mechanisms
Study of Bromination Reaction Selectivity : Wu et al. (2013) investigated the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, providing insights into the reaction mechanisms involving thiophene derivatives (Wu et al., 2013).
Synthesis of Various Thiophene Derivatives : Research by Gronowitz et al. (1993) on the preparation of bis- and tris(methylthio)thiophenes illustrates the diverse applications of thiophene derivatives in organic synthesis (Gronowitz et al., 1993).
Safety and Hazards
Mécanisme D'action
Mode of Action
Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties suggest that the compound may have good oral bioavailability and can cross the blood-brain barrier .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
methyl 4-bromo-5-(difluoromethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2S/c1-12-7(11)4-2-3(8)5(13-4)6(9)10/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUEMYKGPPNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

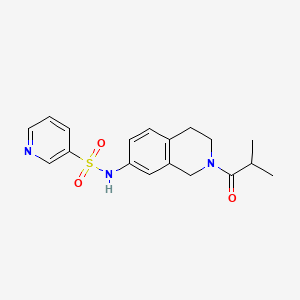
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
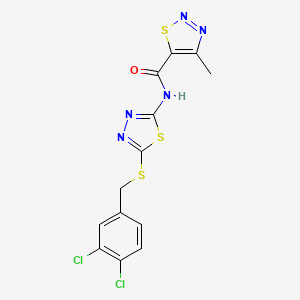
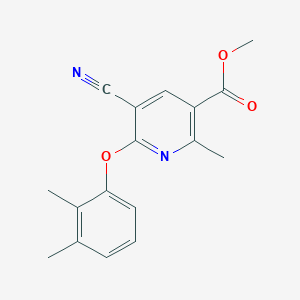
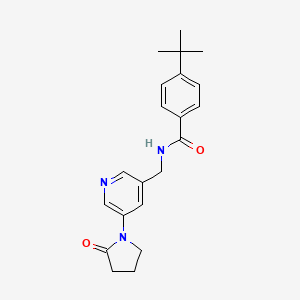
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
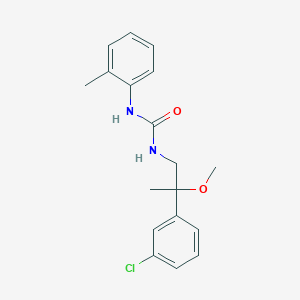
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)